Zimelidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

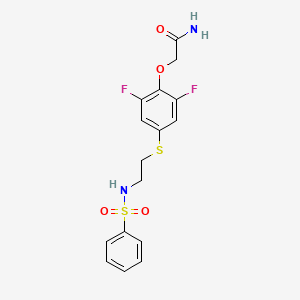

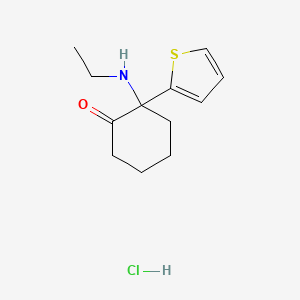

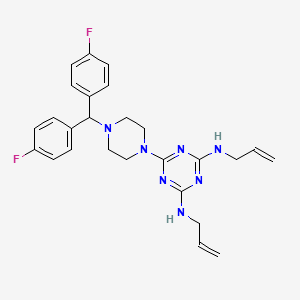

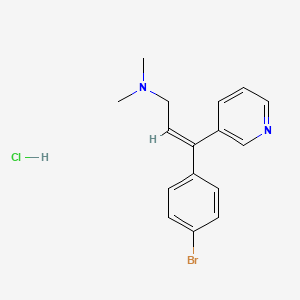

Zimelidine dihydrochloride is a selective 5-HT uptake inhibitor . It was one of the first selective serotonin reuptake inhibitor (SSRI) antidepressants to be marketed . It is a pyridylallylamine, and is structurally different from other antidepressants . It was developed in the late 1970s and early 1980s by Arvid Carlsson, who was then working for the Swedish company Astra AB .

Molecular Structure Analysis

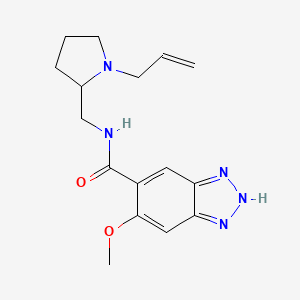

The empirical formula of this compound is C16H17BrN2 · 2HCl . Its molecular weight is 390.15 . The SMILES string representation is Cl [H].Cl [H]. [H]\C (CN ©C)=C (/c1ccc (Br)cc1)c2cccnc2 .Physical And Chemical Properties Analysis

This compound is a solid, white compound . It is soluble in 0.1 M HCl at 45 mg/mL and in water at 66 mg/mL .Mechanism of Action

Target of Action

Zimelidine dihydrochloride primarily targets the serotonin transporter (SERT) . This transporter is responsible for the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, zimelidine increases the concentration of serotonin in the synaptic cleft, enhancing its actions on postsynaptic receptors .

Mode of Action

This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, blocking the reuptake of serotonin from the synaptic cleft . This action increases the concentration of serotonin in the synaptic cleft, enhancing its actions on postsynaptic receptors .

Biochemical Pathways

The primary biochemical pathway affected by zimelidine is the serotonergic pathway . By inhibiting the reuptake of serotonin, zimelidine increases the concentration of serotonin in the synaptic cleft . This increase enhances the actions of serotonin on postsynaptic receptors, leading to downstream effects such as mood elevation .

Pharmacokinetics

Zimelidine has an elimination half-life of 8.4±2 hours for the parent compound and 19.4±3.6 hours for norzimelidine . It is completely absorbed from the gastrointestinal tract, but “first-pass metabolism” in the liver reduces its bioavailability to 50% .

Result of Action

The primary result of zimelidine’s action is an increase in the concentration of serotonin in the synaptic cleft . This increase enhances the actions of serotonin on postsynaptic receptors, leading to downstream effects such as mood elevation . Zimelidine was reported to be very effective for cataplexy in 1986, improving cataplexy without causing daytime sleepiness .

Action Environment

The action, efficacy, and stability of zimelidine can be influenced by various environmental factors. For instance, the presence of other drugs, particularly monoamine oxidase inhibitors, can lead to severe or life-threatening reactions . Additionally, individual factors such as age, liver function, and genetic variations in the serotonin transporter can also influence the drug’s action and efficacy .

Safety and Hazards

Zimelidine has been associated with incidences of hypersensitivity of varying severity and serious neurological side effects including the Guillain–Barré syndrome . It is harmful if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, it is recommended to rinse mouth and consult a physician .

Future Directions

While Zimelidine dihydrochloride has shown promise in the treatment of depressive illness, its use has been limited due to the occurrence of serious side effects . Further well-designed studies are required to define the role of the drug more clearly in treating depressive illness compared with other antidepressants .

Biochemical Analysis

Biochemical Properties

Zimelidine Dihydrochloride owes the major part of its activity to the inhibition of serotonin uptake within the central nervous system . It appears that the demethylated metabolite, norzimelidine, may be responsible for most of the pharmacological activity .

Cellular Effects

This compound has been used as a serotonin transport inhibitor to study its inhibitory role in the uptake of exogenous serotonin by bipolar cells . It is an antidepressant and a specific 5-hydroxytryptamine (5-HT) reuptake inhibitor .

Molecular Mechanism

The mode of action of this compound is a strong reuptake inhibition of serotonin from the synaptic cleft . Postsynaptic receptors are not acted upon .

Temporal Effects in Laboratory Settings

While this compound had a very favorable safety profile, within a year and a half of its introduction, rare case reports of Guillain–Barré syndrome emerged that appeared to be caused by the drug, prompting its manufacturer to withdraw it from the market .

Metabolic Pathways

Zimelidine administration has been shown to reduce the accumulation of the serotonin precursor, 5-hydroxytryptophan, in the brain tissue of rats following 1-aromatic acid decarboxylase inhibition, and to reduce the concentration of the serotonin metabolite, 5-hydroxyindole acetic acid, in the cerebrospinal fluid of patients with depressive illness .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Zimelidine dihydrochloride involves multiple steps starting from commercially available starting materials.", "Starting Materials": [ "2-aminopyridine", "4-chlorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-aminopyridine with 4-chlorobenzaldehyde in ethanol to form 2-(4-chlorobenzylidene)aminopyridine", "Step 2: Alkylation of 2-(4-chlorobenzylidene)aminopyridine with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(4-chlorobenzylidene)amino-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate", "Step 3: Reduction of ethyl 2-(4-chlorobenzylidene)amino-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate with sodium borohydride in ethanol to form ethyl 2-(4-chlorobenzylidene)amino-6-methyl-1,4-dihydropyridine-3-carboxylate", "Step 4: Hydrolysis of ethyl 2-(4-chlorobenzylidene)amino-6-methyl-1,4-dihydropyridine-3-carboxylate with hydrochloric acid to form Zimelidine", "Step 5: Formation of Zimelidine dihydrochloride by reacting Zimelidine with hydrochloric acid" ] } | |

| 60525-15-7 | |

Molecular Formula |

C16H18BrClN2 |

Molecular Weight |

353.7 g/mol |

IUPAC Name |

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C16H17BrN2.ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;/h3-10,12H,11H2,1-2H3;1H/b16-9-; |

InChI Key |

GELMUARXROJGSO-LFMIJCLESA-N |

Isomeric SMILES |

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl |

SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl |

Canonical SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl |

| 60525-15-7 | |

Pictograms |

Irritant |

synonyms |

H 102 09 H-102-09 H10209 Hydrochloride, Zimeldine Hydrochloride, Zimelidine Zelmid Zimeldine Zimeldine Hydrochloride Zimelidin Zimelidine Zimelidine Hydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.